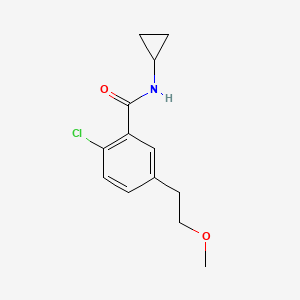
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C13H16ClNO2 It is a benzamide derivative, characterized by the presence of a chloro group, a cyclopropyl group, and a methoxyethyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide typically involves multiple steps. One common method starts with the chlorination of a benzene derivative to introduce the chloro group. This is followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The methoxyethyl group is then added via an alkylation reaction. Finally, the benzamide moiety is formed through an amidation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized benzamides.
科学研究应用
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
2-chloro-N-cyclopropyl-5-methoxybenzamide: This compound is similar in structure but lacks the methoxyethyl group.
2-chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound contains a boronic acid derivative instead of the methoxyethyl group.
Uniqueness
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties, making it a valuable compound for research and development.
属性
分子式 |
C13H16ClNO2 |
|---|---|
分子量 |
253.72 g/mol |
IUPAC 名称 |
2-chloro-N-cyclopropyl-5-(2-methoxyethyl)benzamide |
InChI |
InChI=1S/C13H16ClNO2/c1-17-7-6-9-2-5-12(14)11(8-9)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16) |
InChI 键 |
VUIZKENGNIXUBN-UHFFFAOYSA-N |
规范 SMILES |
COCCC1=CC(=C(C=C1)Cl)C(=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















